

Application Note: Artemin-Induced Neurite Outgrowth Assay

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Compound of Interest

Compound Name: artemin

Cat. No.: B1178216

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Introduction

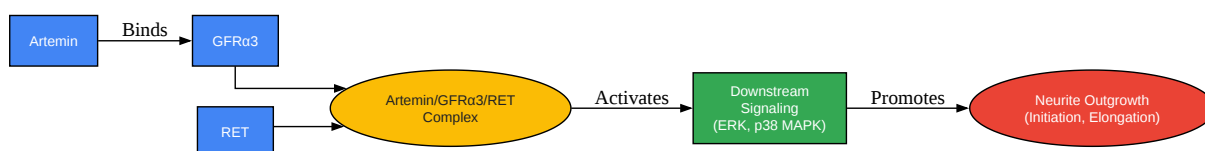
Artemin, a member of the glial cell line-derived neurotrophic factor (GDNF) family of ligands, plays a crucial role in the development, survival, and maintenance of neurons.^[1] It exerts its effects by binding to a multicomponent receptor complex, primarily consisting of the GDNF family receptor alpha 3 (GFR α 3) and the RET tyrosine kinase.^[2] This interaction triggers a cascade of intracellular signaling pathways, including the activation of ERK, JNK, and p38 MAP kinases, which are pivotal in promoting neurite outgrowth.^[3] The ability to quantitatively assess Artemin-induced neurite outgrowth is essential for understanding its neurotrophic potential and for the development of novel therapeutics targeting neurodegenerative diseases and nerve injury.

This application note provides a detailed protocol for performing an Artemin-induced neurite outgrowth assay using primary neurons or suitable neuronal cell lines. It includes information on the underlying signaling pathways, a summary of expected quantitative results, and a step-by-step experimental procedure.

Signaling Pathway

Artemin initiates its signaling cascade by binding to its high-affinity co-receptor, GFR α 3. This Artemin-GFR α 3 complex then recruits and activates the RET tyrosine kinase receptor. The activation of RET leads to the autophosphorylation of specific tyrosine residues within its

intracellular domain, creating docking sites for various adaptor proteins and initiating downstream signaling. Key pathways implicated in Artemin-induced neurite outgrowth include the Ras/extracellular signal-regulated kinase (ERK) pathway and the p38 mitogen-activated protein kinase (MAPK) pathway. These pathways ultimately converge on cytoskeletal rearrangements and gene expression changes that drive the formation and extension of neurites.



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Caption: Artemin signaling pathway leading to neurite outgrowth.

Data Presentation

The following table summarizes representative quantitative data on the effect of Artemin on neurite outgrowth in primary sensory neurons. The data illustrates a dose-dependent increase in the percentage of neurons with neurites and the average neurite length.

Artemin Concentration (ng/mL)	Neurons with Neurites (%)	Average Neurite Length (µm/neuron)	Average Number of Branch Points/Neuron
0 (Control)	25 ± 4	150 ± 20	1.2 ± 0.3
1	45 ± 5	250 ± 30	2.5 ± 0.5
10	70 ± 8	400 ± 45	4.1 ± 0.8
50	75 ± 7	420 ± 50	4.5 ± 0.9
100	78 ± 6	430 ± 55	4.6 ± 1.0

Note: The data presented are hypothetical and compiled for illustrative purposes based on trends observed in published literature. Actual results may vary depending on the cell type and experimental conditions.

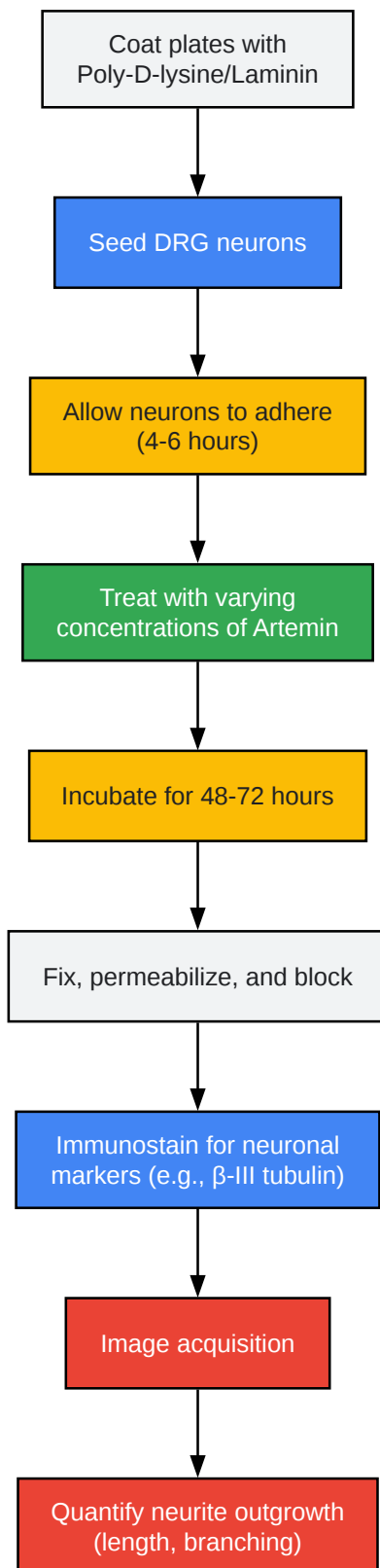
Experimental Protocol

This protocol details the steps for conducting an Artemin-induced neurite outgrowth assay using primary dorsal root ganglion (DRG) neurons. The protocol can be adapted for other neuronal cell types such as sympathetic neurons or SH-SY5Y cells.

Materials

- Primary DRG neurons
- Neurobasal medium supplemented with B27 and L-glutamine
- Poly-D-lysine or Poly-L-ornithine
- Laminin
- Recombinant Artemin
- Phosphate-buffered saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
- Blocking solution (e.g., 5% bovine serum albumin in PBS)
- Primary antibody (e.g., anti- β -III tubulin or anti-MAP2)
- Fluorescently labeled secondary antibody
- DAPI (4',6-diamidino-2-phenylindole)
- Fluorescence microscope or high-content imaging system

Experimental Workflow



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References

- 1. Transcriptional regulation of artemin is related to neurite outgrowth and actin polymerization in mature DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurite outgrowth in normal and injured primary sensory neurons reveals different regulation by nerve growth factor (NGF) and artemin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Artemin activates axonal growth via SFK and ERK-dependent signalling pathways in mature dorsal root ganglia neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
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